3-hydroxy-1-methyl-4-[(4-methylpiperidin-1-yl)methyl]-6H-benzo[c]chromen-6-one
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Overview
Description
3-hydroxy-1-methyl-4-[(4-methylpiperidin-1-yl)methyl]-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methyl-4-[(4-methylpiperidin-1-yl)methyl]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[c]chromene Core: This step involves the cyclization of appropriate precursors to form the benzo[c]chromene core. This can be achieved through various cyclization reactions, such as the Friedel-Crafts reaction.
Introduction of Functional Groups: The next step involves the introduction of the hydroxy, methyl, and piperidinyl groups. This can be achieved through a series of substitution and addition reactions.
Final Assembly: The final step involves the coupling of the piperidinyl group to the benzo[c]chromene core, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques used in industrial production include:
Batch Reactors: For controlled reactions and easy scalability.
Continuous Flow Reactors: For efficient and consistent production.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-methyl-4-[(4-methylpiperidin-1-yl)methyl]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and piperidinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-hydroxy-1-methyl-4-[(4-methylpiperidin-1-yl)methyl]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-4-[(4-methylpiperidin-1-yl)methyl]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-methylpiperidine: A related compound with a similar piperidine structure.
4-Diphenylmethoxy-1-methylpiperidine: Another piperidine derivative with different functional groups.
N-Methyl-4-piperidone: A compound with a similar piperidine core but different substituents.
Uniqueness
3-hydroxy-1-methyl-4-[(4-methylpiperidin-1-yl)methyl]-6H-benzo[c]chromen-6-one is unique due to its specific combination of functional groups and the benzo[c]chromene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H23NO3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-4-[(4-methylpiperidin-1-yl)methyl]benzo[c]chromen-6-one |
InChI |
InChI=1S/C21H23NO3/c1-13-7-9-22(10-8-13)12-17-18(23)11-14(2)19-15-5-3-4-6-16(15)21(24)25-20(17)19/h3-6,11,13,23H,7-10,12H2,1-2H3 |
InChI Key |
VQBCPPRTWOGYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=C(C3=C2OC(=O)C4=CC=CC=C43)C)O |
Origin of Product |
United States |
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